molecular formula C14H26O2 B14096272 10-Dodecen-1-ol, acetate, (10E)-

10-Dodecen-1-ol, acetate, (10E)-

Cat. No.: B14096272
M. Wt: 226.35 g/mol
InChI Key: JARZGLPTLYDJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TRANS-10-DODECENYL ACETATE can be achieved through various methods. One common synthetic route involves the reaction of acetyl chloride with 2-Dodecene, 12-(1,1-dimethylethoxy)-, (E)- under specific conditions . The reaction typically occurs at temperatures between 50-55°C over a period of 48 hours, yielding the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

TRANS-10-DODECENYL ACETATE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the acetate group into a carboxylic acid.

    Reduction: The double bond in the dodecenyl chain can be reduced to form a saturated compound.

    Substitution: The acetate group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

TRANS-10-DODECENYL ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TRANS-10-DODECENYL ACETATE as a pheromone involves its interaction with specific olfactory receptors in insects. These receptors are part of a signaling pathway that triggers behavioral responses such as mating or aggregation. The molecular targets are typically olfactory receptor neurons, which detect the compound and initiate a cascade of intracellular events leading to the observed behavior .

Comparison with Similar Compounds

TRANS-10-DODECENYL ACETATE can be compared with other similar compounds such as:

    Cis-9-Tetradecenyl acetate: Another pheromone used in pest control, but with a different structure and target species.

    Trans-11-Tetradecenyl acetate: Similar in structure but with a different position of the double bond, leading to different biological activity.

The uniqueness of TRANS-10-DODECENYL ACETATE lies in its specific double bond position and acetate group, which confer its particular pheromonal properties and effectiveness in pest control .

Properties

IUPAC Name

dodec-10-enyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-4H,5-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARZGLPTLYDJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCCCCCCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865751
Record name Dodec-10-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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